N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
Description
N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide is a benzamide derivative characterized by a benzothiophene moiety linked to a hydroxyethyl chain and a 3,4-difluorobenzamide group. The benzothiophene group is a heterocyclic aromatic system known to enhance binding affinity in kinase inhibitors and receptor modulators due to its planar structure and π-π stacking capabilities . The 3,4-difluorobenzamide moiety introduces electronegative fluorine atoms, which can improve metabolic stability, lipophilicity, and bioavailability by reducing oxidative metabolism and enhancing membrane permeability . The hydroxyethyl chain may contribute to solubility and hydrogen-bonding interactions, a critical factor in target engagement .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-13-6-5-10(7-14(13)19)17(22)20-8-15(21)12-9-23-16-4-2-1-3-11(12)16/h1-7,9,15,21H,8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWLAFOFTZDPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC(=C(C=C3)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 3,4-Difluorobenzoic acid derivative : Serves as the acylating agent.
- 2-Amino-1-(1-benzothiophen-3-yl)ethanol : Provides the hydroxyethylamine backbone.
Key challenges include the synthesis of the enantiomerically pure hydroxyethylamine intermediate and the selective acylation of the primary amine without epimerization.
Stepwise Synthesis of Key Intermediates
Preparation of 1-Benzothiophen-3-yl Ethanolamine Derivatives
The 1-benzothiophene core is synthesized via Friedel-Crafts acylation or transition-metal-catalyzed cyclization. A representative protocol involves:
Friedel-Crafts Acylation :
Introduction of the Hydroxyethylamine Moiety :
Table 1: Optimization of Epoxide Ring-Opening Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | THF/H₂O | 25 | 62 |
| NH₃ (anh.) | DCM | 0 | 41 |
| LiOH | EtOH/H₂O | 40 | 55 |
Activation of 3,4-Difluorobenzoic Acid
The carboxylic acid is activated as either:
Optimization of Reaction Conditions
Solvent Screening for Amidation
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote racemization. Non-polar solvents (THF, CH₂Cl₂) improve stereochemical integrity at the expense of solubility.
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 2 | 82 | 98.5 |
| THF | 6 | 75 | 99.2 |
| CH₂Cl₂ | 8 | 68 | 97.8 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The benzothiophene moiety can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of a carbonyl group at the hydroxyethyl position.
Reduction: Hydrogenated benzothiophene derivatives.
Substitution: Substituted difluorobenzamide derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by the presence of a benzothiophene moiety, a difluorobenzamide group, and a hydroxyethyl substituent. This unique arrangement contributes to its biological activity and interaction with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide exhibit significant antimicrobial properties. For instance, research has shown that benzamide derivatives can act against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide structure can enhance antibacterial efficacy .
Anticancer Potential
The compound's potential as an anticancer agent is supported by findings from various studies. Analogues of benzamide have been synthesized and tested for their cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown promising results with IC50 values indicating potent activity against resistant cancer cells . The mechanism of action often involves the inhibition of key cellular pathways involved in tumor growth.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study: Anticancer Activity
Another research effort focused on synthesizing novel benzamide derivatives to assess their anticancer properties. Compounds were screened against various cancer cell lines, revealing that some derivatives had lower IC50 values than established chemotherapeutic agents like 5-fluorouracil (5-FU). This highlights the potential of these compounds in developing new cancer therapies .
Data Table: Overview of Biological Activities
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the hydroxyethyl and difluorobenzamide groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
The table below compares the target compound with structurally related benzamide derivatives, focusing on substituents, fluorine positioning, and hypothesized biological implications:
Key Observations
Fluorine Substitution Patterns: The 3,4-difluoro configuration in the target compound and increases electronegativity and lipophilicity compared to mono-fluoro (e.g., ) or 4-fluoro (e.g., ) analogs. This positioning may enhance membrane permeability and resistance to cytochrome P450-mediated metabolism .
Heterocyclic vs. Thienylidene-containing analogs (e.g., ) introduce sulfur atoms and conformational constraints, which may alter selectivity profiles .
Solubility and Pharmacokinetics: Hydroxyethyl and dihydroxypropyloxy groups (target compound and ) enhance aqueous solubility compared to halogenated derivatives (e.g., ). However, excessive hydrophilicity (as in ) may reduce blood-brain barrier penetration .
Research Findings and Implications
Fluorine in Medicinal Chemistry
Fluorine’s role in the target compound aligns with trends observed in other benzamide derivatives:
- Metabolic Stability : Fluorine at the 3,4-positions reduces electron density, minimizing oxidative degradation .
- Lipophilicity : The 3,4-difluoro configuration increases logP compared to 2-fluoro analogs, favoring passive diffusion .
- Bioisosterism : Fluorine can mimic hydroxyl groups in hydrogen-bonding interactions without metabolic liability, as seen in .
Structural Determinants of Activity
- Benzothiophene vs. Phenyl : The benzothiophene moiety’s extended π-system may confer higher affinity for targets like tyrosine kinases compared to phenyl-based analogs .
- Hydroxyethyl Chain : This group balances solubility and binding, unlike the more polar dihydroxypropyloxy group in , which may limit tissue distribution .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3,4-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound is characterized by its unique structural features:
- Benzothiophene moiety : Contributes to its biological interactions.
- Difluorobenzamide group : Enhances potency and selectivity against specific targets.
Research indicates that this compound exhibits several biological activities:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Anti-inflammatory Properties : The compound has been linked to the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. This inhibition reduces prostaglandin E2 (PGE2) production, which is implicated in various inflammatory diseases .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor effects through mechanisms involving apoptosis and cell proliferation inhibition in various cancer cell lines .
Research Findings and Case Studies
A review of existing literature reveals significant findings regarding the biological activity of this compound:
Detailed Case Study: Inhibition of mPGES-1
In a study focusing on the anti-inflammatory properties of benzothiophene derivatives, this compound was highlighted for its ability to downregulate mPGES-1 expression. This was achieved through modulation of signaling pathways involved in inflammation, leading to a marked reduction in PGE2 production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
